4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (1,3,2-dioxaborolane) backbone and a substituted aryl group. The aryl substituent contains three fluorine atoms at the 2, 4, and 6 positions and a methoxy group at the 3 position. This unique combination of electron-withdrawing (fluorine) and electron-donating (methoxy) groups modulates electronic and steric properties, making it valuable for applications in cross-coupling reactions and materials science .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-7(15)6-8(16)11(18-5)10(9)17/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRJHCGWBADND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The Miyaura borylation reaction involves the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (BPin) to form the target boronic ester. For the synthesis of 4,4,5,5-tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane, the aryl halide precursor 2,4,6-trifluoro-3-methoxyphenyl bromide (or chloride) reacts with BPin in the presence of a palladium catalyst and base.
Reaction Scheme:
Catalytic Systems and Conditions
Data from analogous syntheses (e.g., 2-(2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) indicate that optimal conditions include:
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Catalyst: Pd(PPh) or PdCl(dppf) at 1–5 mol% loading
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Base: KCO or KOAc (2–3 equiv)
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Solvent: Tetrahydrofuran (THF)/water or 1,4-dioxane/water mixtures
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Temperature: 80–110°C under inert atmosphere
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Combine 2,4,6-trifluoro-3-methoxyphenyl bromide (10 mmol), BPin (12 mmol), Pd(PPh) (0.1 mmol), and KCO (30 mmol) in THF (50 mL) and water (10 mL).
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Reflux at 90°C for 12–24 hours.
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Extract with ethyl acetate, dry over MgSO, and purify via silica gel chromatography (petroleum ether/ethyl acetate 20:1).
Yield: 60–75% (estimated based on similar substrates).
Esterification of Boronic Acids
Synthesis of 2,4,6-Trifluoro-3-Methoxyphenylboronic Acid
The boronic acid intermediate is synthesized via halogen-lithium exchange or directed ortho-metalation. For example:
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Treat 1,3,5-trifluoro-2-methoxybenzene with LDA (2 equiv) at −78°C in THF.
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Quench with triisopropyl borate (3 equiv).
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Hydrolyze with HCl (1M) to yield the boronic acid.
Yield: 40–55% (reported for analogous methoxy-substituted boronic acids).
Pinacol Esterification
The boronic acid is converted to the pinacol ester using pinacol (1.2 equiv) in refluxing acetone:
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Dissolve 2,4,6-trifluoro-3-methoxyphenylboronic acid (10 mmol) in acetone (50 mL).
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Add pinacol (12 mmol) and stir at 60°C for 6 hours.
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Concentrate under reduced pressure and recrystallize from hexane.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Miyaura Borylation | 2,4,6-Trifluoro-3-methoxyphenyl Br | Pd(PPh) | KCO | THF/HO | 60–75% |
| Esterification | 2,4,6-Trifluoro-3-methoxyphenyl B(OH) | None | None | Acetone | 70–85% |
Key Observations:
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The Miyaura method avoids handling moisture-sensitive boronic acids but requires palladium catalysts.
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Esterification is higher-yielding but depends on boronic acid availability.
Challenges and Optimization
Regioselectivity and Steric Effects
The 2,4,6-trifluoro-3-methoxy substitution pattern introduces steric hindrance, necessitating elevated temperatures (≥90°C) for Miyaura reactions. Electronic effects from fluorine atoms may slow transmetalation steps, requiring ligand tuning (e.g., dppf over PPh).
Purification Considerations
The product is prone to hydrolysis; silica gel chromatography must use anhydrous solvents (e.g., petroleum ether with <1% ethyl acetate). Recrystallization from hexane/ethyl acetate mixtures improves purity (>98% by H NMR).
Applications and Derivatives
While beyond preparation scope, the compound’s utility in synthesizing fluorinated biaryl systems is noted. For example, coupling with 2,4-dibromopyridine derivatives under Suzuki conditions yields trifluoromethyl-substituted pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Conversion to corresponding boronic acids or esters.
Reduction: : Reduction of the boronic ester to boronic acids.
Substitution: : Replacement of the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Boronic Acids: : Useful intermediates in organic synthesis.
Boronic Esters: : Employed in Suzuki-Miyaura cross-coupling reactions.
Substituted Derivatives: : Potential precursors for pharmaceuticals and agrochemicals.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : Used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is pivotal in forming carbon-carbon bonds.
Biology: : Employed in the development of fluorescent probes and imaging agents.
Medicine: : Potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: : Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
Substituent Diversity in Arylboronates
The target compound belongs to a broader class of pinacol boronates with varying aryl/heteroaryl substituents. Key structural analogs include:
Key Observations :
- Electronic Effects: The trifluoro-methoxyphenyl group in the target compound balances electron-withdrawing (F) and electron-donating (OMe) effects, unlike purely fluorinated analogs (e.g., ) or non-fluorinated aryl derivatives (e.g., ).
- Steric Profile : The 2,4,6-trifluoro-3-methoxyphenyl group imposes moderate steric hindrance compared to bulky anthracene () or naphthyl () substituents.
Reactivity in Cross-Coupling Reactions
Pinacol boronates are widely used in Suzuki-Miyaura couplings. Reactivity depends on substituent electronic and steric properties:
*Typical yields under standard Pd-catalyzed conditions.
Comparison :
Biological Activity
4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems in specific ways. This article explores the biological activity of this compound by reviewing relevant studies and data.
- IUPAC Name : 2,2',2''-(2,4,6-trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Molecular Formula : C24H36B3F3O6
- Molecular Weight : 509.97 g/mol
- CAS Number : 408492-24-0
The biological activity of this compound is primarily attributed to its ability to form complexes with biological molecules. The boron atom can interact with hydroxyl groups in biomolecules such as proteins and nucleic acids. This interaction may influence enzyme activity and gene expression.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains.
- Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of oxidative stress pathways.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that similar dioxaborolane derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Dioxaborolane A | 15 | MCF-7 |
| Dioxaborolane B | 20 | MDA-MB-231 |
Antimicrobial Properties
In another study focusing on antimicrobial activity against Staphylococcus aureus, derivatives of dioxaborolane showed promising results:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Dioxaborolane C | 32 µg/mL |
| Dioxaborolane D | 16 µg/mL |
Research Findings
Recent research has focused on the synthesis and characterization of dioxaborolanes for their biological applications. Studies have utilized techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.
Spectroscopic Data
The following spectroscopic data highlights the characteristics of the compound:
- NMR (1H) : Peaks observed at δ 7.39 (s), δ 7.31-7.16 (m), indicating aromatic protons.
- NMR (13C) : Signals at δ 143.1 and δ 140.4 corresponding to carbon atoms in the aromatic ring.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
